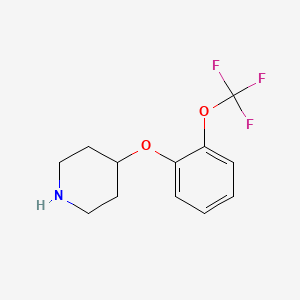

4-(2-(Trifluoromethoxy)phenoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(trifluoromethoxy)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSFSVYZILNPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639905 | |

| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-49-1 | |

| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(2-(Trifluoromethoxy)phenoxy)piperidine (CAS 902836-49-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 4-(2-(Trifluoromethoxy)phenoxy)piperidine. This guide provides available information and data for the closely related positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, for comparative purposes.

Core Compound Properties

This compound is a piperidine derivative with a trifluoromethoxy-substituted phenoxy group at the 4-position. The trifluoromethoxy group, a bioisostere of a methoxy group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making this scaffold of interest in medicinal chemistry.[1]

Basic physicochemical properties for this compound and its hydrochloride salt are summarized below.

| Property | Value | Source |

| CAS Number | 902836-49-1 | [2][3][4][5] |

| Molecular Formula | C12H14F3NO2 | [3][4] |

| Molecular Weight | 261.24 g/mol | [3] |

| Appearance | Not specified | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Hydrochloride Salt (CAS 950649-05-5):

| Property | Value | Source |

| Molecular Formula | C12H15ClF3NO2 | |

| Molecular Weight | 297.70 g/mol |

Comparative Physicochemical Data of Positional Isomer

Due to the scarcity of experimental data for the ortho-substituted isomer, the properties of the para-substituted isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine (CAS 287952-67-4) , are presented for comparison.

| Property | Value | Source |

| CAS Number | 287952-67-4 | [6] |

| Molecular Formula | C12H14F3NO2 | [6] |

| Molecular Weight | 261.24 g/mol | [6] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 71-73 °C | [6] |

| Boiling Point (Predicted) | 292.2 ± 40.0 °C | [6] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 9.65 ± 0.10 | [6] |

| Storage Temperature | 2-8°C (protect from light) | [6] |

Synthesis and Experimental Protocols

No specific experimental synthesis protocol for this compound was found in the public domain. However, a detailed synthesis for the positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine , has been described. This procedure can serve as a potential starting point for the synthesis of the ortho isomer, with appropriate modifications of starting materials.

Synthesis of 4-(4-(Trifluoromethoxy)phenoxy)piperidine (for reference)

A general two-step synthesis involves the mesylation of a protected 4-hydroxypiperidine followed by nucleophilic substitution with 4-(trifluoromethoxy)phenol and subsequent deprotection. A large-scale synthesis has been reported as follows:

Step 1: Mesylation of Ethyl 4-hydroxypiperidine-1-carboxylate

-

Dissolve ethyl 4-hydroxypiperidine-1-carboxylate and triethylamine in toluene.

-

Cool the solution to below 10 °C.

-

Slowly add methanesulfonyl chloride dropwise while maintaining the temperature below 25 °C.

-

Stir for 1 hour at a temperature below 25 °C.

Step 2: Nucleophilic Substitution and Deprotection

-

To the reaction mixture from Step 1, add 4-trifluoromethoxyphenol, toluene, aqueous sodium hydroxide, and tetra-n-butyl ammonium chloride.

-

Heat the mixture to reflux for 2 hours (internal temperature ~88°C).

-

After cooling, separate and discard the aqueous layer.

-

Wash the organic layer with water.

-

Add potassium hydroxide and ethanol to the organic layer and heat to reflux for 4 hours (internal temperature ~98°C).

-

After cooling, concentrate the mixture under reduced pressure.

-

The residue is then worked up through a series of washes and extractions, followed by crystallization to yield 4-(4-trifluoromethoxyphenoxy)piperidine.[6]

A patent also describes a multi-step synthesis for 4-[4-(trifluoromethoxy)phenoxyl]piperidine starting from 4-[4-(trifluoromethoxy)phenoxyl]pyridine. [7]

Proposed Synthesis Workflow for this compound

The following diagram illustrates a potential synthetic workflow for the target compound, adapted from the known synthesis of its isomer.

Caption: Proposed synthesis of the target compound.

Biological Activity and Potential Applications

There is no specific biological data available for this compound. However, the broader class of phenoxypiperidine derivatives has been investigated for a range of biological activities.

-

Antituberculosis Agents: The related compound, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is used in the preparation of 3,5-disubstituted isoxazolines as antituberculosis agents.[6]

-

Dopamine Receptor Antagonists: Difluoro-3-(phenoxymethyl)piperidine scaffolds have been identified as potent and selective dopamine D4 receptor antagonists.[8]

-

Serotonin Reuptake Inhibitors: Piperazine derivatives containing a fluorophenoxy-ethyl moiety have been synthesized and evaluated as selective serotonin reuptake inhibitors.[9]

-

FLT3-ITD and c-Met Inhibitors: 4-(2-fluorophenoxy)pyridine derivatives have been explored as novel FLT3-ITD inhibitors and potential c-Met inhibitors for cancer therapy.[1][10]

The structural similarity of this compound to these biologically active molecules suggests its potential as a scaffold in drug discovery programs targeting a variety of receptors and enzymes.

The following diagram illustrates the potential role of this chemical scaffold in a drug discovery workflow.

Caption: Role in a typical drug discovery workflow.

Spectral Data

No experimental spectral data (NMR, IR, or MS) for this compound (CAS 902836-49-1) is currently available in public databases.

For the positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine , 1H-NMR data has been reported:

-

1H-NMR (300 MHz, CDCl3) δ ppm: 1.41 (2H, dddd), 1.90 (2H, m), 2.55 (2H, dddd), 2.92 (2H, dddd), 3.33 (1H, brs), 4.39 (1H, tt), 7.03 (2H, d), 7.25 (2H, d).[6]

Conclusion

This compound is a chemical entity with potential for applications in drug discovery and materials science, largely inferred from the activities of structurally related compounds. There is a notable absence of specific experimental data for this particular isomer in the public domain. The provided information on its positional isomer, 4-(4-(trifluoromethoxy)phenoxy)piperidine, offers a valuable point of reference for researchers interested in the synthesis and evaluation of this compound class. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound.

References

- 1. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. canbipharm.com [canbipharm.com]

- 4. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 5. This compound [allbiopharm.com]

- 6. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]

- 7. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of 4-(2-(Trifluoromethoxy)phenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(2-(trifluoromethoxy)phenoxy)piperidine and its related isomers. Due to the limited availability of experimental data for the 2-trifluoromethoxy isomer, this document also includes data from its closely related 4-trifluoromethoxy isomer to provide a comparative context for researchers. The guide details a proposed synthesis protocol, a general experimental workflow for characterization, and a hypothetical signaling pathway to illustrate potential biological relevance in central nervous system (CNS) drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Introduction

This compound is a fluorinated organic compound belonging to the piperidine class of molecules. Compounds containing the piperidine scaffold are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and approved pharmaceuticals. The introduction of a trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound and its analogs attractive candidates for investigation in drug discovery, particularly for neurological and psychiatric disorders. This guide aims to consolidate the available information on this compound and provide a framework for its synthesis and characterization.

Physicochemical Properties

Experimental data for this compound is not extensively available in the public domain. The following tables summarize the available computed and experimental data for the hydrochloride salt of the target compound and for its free base and the isomeric 4-(4-(trifluoromethoxy)phenoxy)piperidine for comparative purposes.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClF₃NO₂ | PubChem |

| Molecular Weight | 297.70 g/mol | PubChem[1] |

| Physical Description | Solid (predicted) | |

| Solubility | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Table 2: Comparative Physicochemical Properties of Isomeric Trifluoromethoxyphenoxypiperidines

| Property | This compound (Predicted) | 4-(4-(Trifluoromethoxy)phenoxy)piperidine (Experimental/Predicted) |

| Molecular Formula | C₁₂H₁₄F₃NO₂ | C₁₂H₁₄F₃NO₂ |

| Molecular Weight | 261.24 g/mol | 261.24 g/mol |

| Melting Point | Not reported | 71-73 °C |

| Boiling Point | Not reported | 292.2 ± 40.0 °C (Predicted) |

| Density | Not reported | 1.230 ± 0.06 g/cm³ (Predicted) |

| pKa | Not reported | 9.65 ± 0.10 (Predicted) |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

-

1-Boc-4-hydroxypiperidine + 2-(Trifluoromethoxy)phenol → 1-Boc-4-(2-(trifluoromethoxy)phenoxy)piperidine

-

1-Boc-4-(2-(trifluoromethoxy)phenoxy)piperidine → this compound

Materials:

-

1-Boc-4-hydroxypiperidine

-

2-(Trifluoromethoxy)phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Mitsunobu Reaction

-

To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) and 2-(trifluoromethoxy)phenol (1.1 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirring solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-Boc-4-(2-(trifluoromethoxy)phenoxy)piperidine.

Step 2: Boc-Deprotection

-

Dissolve the purified 1-Boc-4-(2-(trifluoromethoxy)phenoxy)piperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the final compound, this compound, by column chromatography or recrystallization.

Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

General Workflow for Small Molecule Characterization

The successful synthesis of this compound would be followed by a comprehensive characterization to confirm its identity and purity.

Biological Activity and Signaling Pathways

Potential Biological Role

Compounds containing the 4-phenoxypiperidine scaffold are known to interact with a variety of biological targets within the central nervous system. While no specific biological data for this compound has been reported, related molecules have been investigated for their potential as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The trifluoromethoxy group is often employed in medicinal chemistry to enhance metabolic stability and brain penetration, suggesting that this compound could be a candidate for CNS-acting drugs.

Hypothetical Signaling Pathway: GPCR Modulation

To illustrate a potential mechanism of action, the following diagram depicts a generic G-protein coupled receptor signaling pathway, a common target for CNS drugs. If this compound were to act as a ligand for a GPCR, it could initiate a cascade of intracellular events.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery, particularly for applications targeting the central nervous system. While experimental data for this specific isomer is scarce, the information available for related compounds provides a solid foundation for future research. The proposed synthesis and characterization workflows outlined in this guide offer a starting point for researchers aiming to explore the therapeutic potential of this and similar molecules. Further studies are warranted to elucidate the precise physicochemical properties, biological activity, and mechanism of action of this compound.

References

The Trifluoromethoxy Phenoxy Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy phenoxy piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a wide range of biological activities. The unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group, including high metabolic stability, increased lipophilicity, and altered electronic effects, make it a valuable moiety in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of trifluoromethoxy phenoxy piperidine analogs, with a focus on their interactions with key biological targets implicated in central nervous system (CNS) disorders and oncology. This document summarizes quantitative structure-activity relationship (SAR) data, details key experimental protocols, and provides visual representations of relevant signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Biological Activities and Structure-Activity Relationships

Trifluoromethoxy phenoxy piperidine analogs have been investigated for their activity against a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and histamine receptors, as well as their potential as anticancer agents. The substitution pattern on both the phenoxy and piperidine rings plays a crucial role in determining the potency and selectivity of these compounds.

Dopamine D4 Receptor Antagonism

A significant area of research for this scaffold has been the development of antagonists for the dopamine D4 receptor, a target implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Structure-activity relationship studies on closely related 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have provided valuable insights that are likely applicable to their trifluoromethoxy counterparts.

Table 1: Structure-Activity Relationship of Piperidine Analogs as Dopamine D4 Receptor Antagonists

| Compound ID | R (Phenoxy Substitution) | Ki (nM) for human D4 Receptor |

| 1a | 4-Fluoro | 140 |

| 1b | 3,4-Difluoro | 5.5 |

| 1c | 3-Methyl | 13 |

| 1d | 4-Chloro | 53 |

| 1e | Unsubstituted | 27 |

| 1f | 3-Fluoro-4-methyl | 72 |

| 2a | 4-Cyano | 1.7 |

| 2b | 3,4-Difluoro | 2.7 |

| 2c | 4-Fluoro-3-methyl | 6.5 |

| 2d | 4-Cyano-3-fluoro | 21 |

Data extracted from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which serve as a close proxy for the trifluoromethoxy phenoxy piperidine scaffold.[1][2]

The data indicates that substitutions on the phenoxy ring significantly impact binding affinity. For instance, the introduction of a second fluorine atom in the 3-position of the 4-fluorophenoxy analog (compound 1b ) dramatically increases potency. Furthermore, electron-withdrawing groups such as a cyano group at the 4-position (compound 2a ) lead to highly potent D4 receptor antagonists.[1][2]

Histamine H3 Receptor Antagonism

Anticancer Activity

The potential of piperidine-containing compounds as anticancer agents is an expanding area of research. The cytotoxic effects of these analogs are often evaluated against a panel of cancer cell lines to determine their potency and selectivity.

Table 2: In Vitro Anticancer Activity of Representative Piperidine Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| 3a | HT-29 (Colon) | 5.8 ± 0.3 |

| 3b | Panc-1 (Pancreatic) | 7.2 ± 0.5 |

| 3c | MDA-MB-231 (Breast) | 4.5 ± 0.2 |

Note: The data presented here is representative of the types of results obtained for piperidine derivatives and may not be specific to trifluoromethoxy phenoxy analogs for which comprehensive public data is limited.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of novel compounds. Below are methodologies for key in vitro assays relevant to the trifluoromethoxy phenoxy piperidine scaffold.

Dopamine D4 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of test compounds for the dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [³H]N-methylspiperone).

-

Unlabeled competitor (e.g., haloperidol for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of an unlabeled competitor.

-

Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[5][6][7]

Histamine H3 Receptor Functional Assay (GTPγS Binding Assay)

This functional assay measures the ability of a compound to act as an agonist or antagonist at the H3 receptor by quantifying G-protein activation.

Materials:

-

Cell membranes from cells expressing the histamine H3 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

H3 receptor agonist (e.g., R-α-methylhistamine).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

Procedure:

-

Reaction Setup: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of the test compound (for antagonist testing) in the assay buffer containing GDP.

-

Initiation: Initiate the reaction by adding a fixed concentration of the H3 receptor agonist and [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for a defined period.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: For antagonists, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log of the antagonist concentration to determine the IC50 value.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethoxy phenoxy piperidine analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]

Mandatory Visualizations

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual understanding of the concepts discussed.

References

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-(2-(Trifluoromethoxy)phenoxy)piperidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 4-(2-(trifluoromethoxy)phenoxy)piperidine scaffold, a heterocyclic structure of significant interest in modern medicinal chemistry. While specific biological data for the ortho-substituted isomer is limited in publicly accessible literature, this document will elucidate its role by examining its structural components, plausible synthetic routes, and the established activities of closely related analogues. The principles and data presented herein are derived from extensive analysis of similar molecular frameworks, particularly those targeting central nervous system (CNS) receptors.

Introduction: A Scaffold of Strategic Importance

The this compound core is a versatile scaffold that combines three key structural motifs, each contributing unique and valuable properties to potential drug candidates.

-

The Piperidine Ring: A saturated nitrogen heterocycle, the piperidine moiety is one of the most ubiquitous fragments in approved pharmaceuticals. Its presence can confer aqueous solubility at physiological pH through protonation of the basic nitrogen, provide a key vector for interaction with biological targets, and offer conformational flexibility that can be crucial for optimizing binding.

-

The Aryl Ether Linkage: The phenoxy-piperidine linkage provides a stable and synthetically accessible connection, positioning the aromatic ring at a defined distance and orientation from the piperidine core. This spacing is critical for activity in many CNS targets where ligands must span specific distances to interact with multiple binding pockets.

-

The ortho-Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can significantly alter the electronics of the phenyl ring, influencing pKa and binding interactions. Crucially, it dramatically increases lipophilicity, which can enhance membrane permeability and facilitate passage across the blood-brain barrier. Furthermore, the carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism, thereby improving the pharmacokinetic profile of a parent molecule.

Together, these components create a scaffold with promising characteristics for developing metabolically stable, CNS-penetrant ligands.

Synthesis and Derivatization

The synthesis of this compound can be accomplished through established synthetic methodologies, most notably via a Williamson ether synthesis or a Mitsunobu reaction. The following protocol is adapted from established procedures for the analogous para-substituted isomer.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound from N-Boc-4-hydroxypiperidine and 2-(trifluoromethoxy)phenol.

Materials:

-

N-Boc-4-hydroxypiperidine

-

2-(Trifluoromethoxy)phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Methodology:

-

Mitsunobu Reaction (Boc-protected intermediate):

-

To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq), 2-(trifluoromethoxy)phenol (1.1 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIAD (1.5 eq) dropwise to the stirred solution. The reaction may change color.

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield N-Boc-4-(2-(trifluoromethoxy)phenoxy)piperidine.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected intermediate from the previous step in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

-

Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Role in Medicinal Chemistry and Therapeutic Targets

The 4-phenoxypiperidine scaffold is a well-established pharmacophore for CNS targets, particularly G-protein coupled receptors (GPCRs). The trifluoromethoxy substitution enhances its potential by improving metabolic stability and brain penetrance.[2] Research on structurally similar compounds, such as fluorinated phenoxymethylpiperidines, points toward the dopamine D4 receptor as a high-priority target.[2][3]

The dopamine D4 receptor, a member of the D2-like family, is primarily expressed in the limbic system and cortex. It is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease-related complications.[2] Ligands targeting the D4 receptor are sought after for their potential to offer antipsychotic or cognitive-enhancing effects with a reduced risk of the extrapyramidal side effects associated with D2 receptor antagonism.

Derivatives of the core this compound scaffold are typically synthesized by N-arylation or N-alkylation of the piperidine nitrogen to explore structure-activity relationships (SAR).

Quantitative Data from Analogue Studies

| Compound ID | R¹ (Phenoxy Substitution) | Dopamine D4 R Ki (nM) | cLogP |

| 8b | 3,4-difluoro | 5.5 | 3.91 |

| 8c | 3-methyl | 13 | 4.14 |

| 9j | 4-cyano | 1.7 | 2.95 |

| 9k | 3,4-difluoro | 2.7 | 3.86 |

| 9l | 4-fluoro-3-methyl | 6.5 | 4.17 |

| 9s | 4-fluoro | 1.0 | 4.39 |

| 9t | 3-fluoro | 3.0 | 4.39 |

| Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, demonstrating high affinity for the human dopamine D4 receptor. Ki values were determined by competitive inhibition of [³H]N-methylspiperone binding in membranes from HEK293 cells expressing the hD4 receptor.[2][3] |

This data strongly suggests that the broader phenoxypiperidine class, including the title compound, can be decorated to achieve high-affinity D4 receptor ligands.

Key Experimental Protocols: Biological Evaluation

To characterize the biological activity of this compound and its derivatives, a competitive radioligand binding assay is a fundamental experiment.

Experimental Protocol: Dopamine D4 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]N-methylspiperone (a high-affinity D2-like receptor ligand).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound (e.g., a derivative of this compound) in serial dilutions.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

Cell harvester.

Methodology:

-

Reaction Preparation:

-

In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of [³H]N-methylspiperone (typically at its Kd value, ~0.3-0.5 nM), and assay buffer.

-

Add serial dilutions of the test compound to designated wells.

-

For total binding, add vehicle (e.g., DMSO) instead of the test compound.

-

For non-specific binding, add a high concentration of haloperidol (10 µM).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

-

Potential Signaling Pathway

As a D2-like receptor, the dopamine D4 receptor couples to the Gαi/o subunit of the heterotrimeric G-protein. Antagonism of this receptor by a ligand, such as a derivative of this compound, would be expected to block the canonical downstream signaling cascade initiated by dopamine.

References

structure-activity relationship (SAR) of phenoxy piperidine derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenoxy Piperidine Derivatives

Introduction

The phenoxy piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence is due to its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals and numerous alkaloids.[1][2] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of phenoxy piperidine derivatives, focusing on their role as receptor antagonists and agonists. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Scaffold and Key Modification Points

The generalized structure of a phenoxy piperidine derivative allows for chemical modification at several key positions, each influencing the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

-

Phenoxy Ring (Ar): Substitution on this aromatic ring significantly impacts binding affinity and selectivity. Electronic and steric properties of the substituents are critical.

-

Linker (X): The nature and length of the linker connecting the phenoxy and piperidine moieties can affect optimal positioning within the receptor binding pocket.

-

Piperidine Ring: Modifications on the piperidine ring itself, such as gem-difluoro substitution, can alter conformation and metabolic stability.[3][4]

-

Piperidine Nitrogen Substituent (R): This position is crucial for modulating receptor interactions and can be modified to tune activity, selectivity, and physicochemical properties like lipophilicity and basicity.

Below is a logical diagram illustrating the key principles of SAR for this scaffold.

SAR at Specific Biological Targets

Dopamine D4 Receptor (D4R) Antagonists

Phenoxy piperidine derivatives have been extensively studied as antagonists for the Dopamine D4 receptor, a target for antipsychotic agents.[3][4][5][6] The goal is often to develop compounds with high D4R affinity and selectivity over other dopamine receptor subtypes (D1, D2, D3, D5) to minimize side effects.[4]

Key SAR Insights:

-

Piperidine Ring: Introduction of a 4,4-difluoro substitution on the piperidine ring generally improves potency and metabolic stability.[3][4]

-

Phenoxy Ring Substitutions:

-

Electron-withdrawing groups are often favorable. For instance, a 3,4-difluorophenoxy group (Ki = 2.7 nM) and a 4-cyanophenoxy group (Ki = 1.7 nM) confer high potency.[4]

-

The position of substituents is critical. A 3-fluorophenoxy group can lead to a significant loss of potency compared to a 4-fluorophenoxy analog.[3][4]

-

Combining fluorine and methyl groups, such as in 4-fluoro-3-methylphenoxy, can also result in potent compounds (Ki = 6.5 nM).[4]

-

-

Piperidine N-Substituent: Complex heterocyclic systems, such as 1-imidazo[1,5-a]pyridine, attached to the piperidine nitrogen generally yield more potent compounds than simpler aryl groups.[4]

Quantitative SAR Data for D4R Antagonists (4,4-Difluoropiperidine Series)

| Compound ID | Phenoxy Ether Moiety | Piperidine N-Substituent | D4R Binding Affinity (Ki, nM) | Reference |

| 8b | 3,4-Difluorophenyl | 3-Fluoro-4-methoxybenzyl | 5.5 | [3] |

| 8c | 3-Methylphenyl | 3-Fluoro-4-methoxybenzyl | 13 | [3] |

| 9j | 4-Cyanophenoxy | 1-Imidazo[1,5-a]pyridine | 1.7 | [4] |

| 9k | 3,4-Difluorophenoxy | 1-Imidazo[1,5-a]pyridine | 2.7 | [4] |

| 9L | 4-Fluoro-3-methylphenoxy | 1-Imidazo[1,5-a]pyridine | 6.5 | [4] |

| 14a | 4-Cyano-3-fluorophenoxy | 1-Imidazo[1,5-a]pyridine | 0.3 | [4] |

Data extracted from ChemRxiv and PubMed Central articles.[3][4]

The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor like D4R, showing the mechanism of antagonism.

ORL1 (NOP) Receptor Agonists

A series of 3-phenoxypropyl piperidine analogues have been identified as novel agonists for the opioid-receptor-like 1 (ORL1) or NOP receptor.[7][8] This receptor is implicated in processes such as pain, memory, and anxiety.[8]

Key SAR Insights:

-

The SAR exploration has centered around the 3-phenoxypropyl region.[7][8]

-

The development of potent and selective non-peptide agonists is a key area of research to understand the therapeutic potential of modulating the ORL1 receptor.[8]

-

Unfortunately, specific quantitative data from the provided search results is limited, but the literature highlights the discovery of several potent and selective analogues through modification of this scaffold.[7][8]

Anti-Tuberculosis Activity

Screening of compound libraries identified a piperidinol derivative with a phenoxy-propanol side chain exhibiting anti-tuberculosis activity.[9]

Key SAR Insights:

-

The core structure is a 4-(substituted phenyl)piperidin-4-ol.

-

The piperidine nitrogen is substituted with a 3-phenoxy-2-hydroxypropyl group.

-

Compounds with chloro and trifluoromethyl substitutions on the phenoxy and phenyl rings, such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol, demonstrated good activity.[9]

-

Side effects observed during in vivo testing, potentially linked to the aryl piperidinol core, precluded further development of these specific analogues.[9]

Experimental Protocols

General Synthesis of Phenoxy Piperidine Derivatives

A common synthetic route involves the reaction of a piperidine core with a phenoxy-containing side chain. The synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs serves as a representative example.[4]

Step 1: Mesylation of Hydroxymethyl Piperidine The commercially available tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is treated with methanesulfonic anhydride in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (CH₂Cl₂) to form the mesylate intermediate.

Step 2: Nucleophilic Substitution The mesylate is then displaced by the sodium or potassium salt of a desired phenol (ArOH). This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Deprotection The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed using an acid, such as trifluoroacetic acid (TFA).

Step 4: N-Substitution The final substituent (R) is introduced by reacting the deprotected piperidine with an appropriate alkylating or arylating agent (e.g., a substituted benzyl halide or heteroaryl halide).

The following diagram outlines this typical experimental workflow.

Biological Assay: Radioligand Binding Assay

Binding affinities (Ki values) are commonly determined using competitive radioligand binding assays.

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes harvested from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing hD4R).[4]

-

Radioligand (e.g., [³H]N-methylspiperone).[4]

-

Test compounds (phenoxy piperidine derivatives) at various concentrations.

-

Assay buffer (e.g., Tris-HCl with cofactors).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A control for non-specific binding is included, which contains a high concentration of a known unlabeled ligand.

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki value is then determined from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

The phenoxy piperidine scaffold is a versatile and highly modulatable framework for the design of potent and selective ligands for various biological targets, most notably the dopamine D4 and ORL1 receptors. The structure-activity relationship is heavily influenced by the substitution patterns on the phenoxy ring and the nature of the substituent on the piperidine nitrogen. Electron-withdrawing groups on the phenoxy ring and complex heterocyclic moieties on the nitrogen are key strategies for enhancing binding affinity for the D4 receptor. Future work in this area will likely focus on optimizing pharmacokinetic properties, such as microsomal stability and plasma protein binding, to translate high in vitro potency into effective in vivo therapeutic agents.[4]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CNS - Antipsychotics | PPTX [slideshare.net]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 4-(2-(Trifluoromethoxy)phenoxy)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(2-(Trifluoromethoxy)phenoxy)piperidine belongs to a class of chemical scaffolds known for its potential activity within the central nervous system (CNS). While direct pharmacological data for this specific molecule is limited in publicly available literature, analysis of structurally similar compounds, particularly its fluorinated analogs, provides strong evidence for potential therapeutic targets. This technical guide consolidates the available information on the biological activities of close derivatives, focusing on the dopamine D4 receptor as a primary target of interest. Additionally, it explores other potential targets within the CNS based on the broader pharmacological profile of the phenoxy-piperidine scaffold. This document aims to provide a comprehensive overview to guide further research and drug development efforts.

Introduction

The 4-(phenoxy)piperidine moiety is a recognized privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting CNS receptors. The introduction of a trifluoromethoxy group on the phenoxy ring can significantly modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability, which are critical for brain penetration and overall drug-like characteristics. This guide focuses on elucidating the potential therapeutic applications of this compound by examining the established biological targets of its close structural analogs.

Potential Therapeutic Target: Dopamine D4 Receptor

The most compelling evidence for a potential therapeutic target for this compound and its derivatives comes from studies on analogous compounds with modifications on the piperidine ring. Specifically, research on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds has identified potent and selective antagonists of the dopamine D4 (D4) receptor.[1]

The D4 receptor is primarily expressed in the limbic system, cortex, and certain basal ganglia nuclei.[1] Its involvement in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease-related dyskinesias, makes it an attractive therapeutic target.[1]

Quantitative Data for Analogous Compounds

A study on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives demonstrated high binding affinity for the human D4 receptor. While data for the exact title compound is unavailable, the affinities of key analogs from this study are presented in Table 1 to illustrate the potential of this scaffold.

| Compound ID | Modification on Phenoxy Ring | Ki (nM) for hD4 Receptor |

| 8b | 3,4-difluoro | 5.5 |

| 8c | 3-methyl | 13 |

| 9k | 3,4-difluoro | 2.7 |

| 9j | 4-cyano | 1.7 |

| 9l | 4-fluoro-3-methyl | 6.5 |

| 14a | (modification not on phenoxy ring) | 0.3 |

Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs.[1]

These sub-nanomolar to low nanomolar Ki values highlight the potent interaction of this structural class with the D4 receptor. The exceptional selectivity of some of these compounds (over 2000-fold versus D1, D2, D3, and D5 receptors) further underscores the potential for developing highly targeted therapies.[1]

Signaling Pathway

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of the D4 receptor would block this signaling cascade.

Other Potential Therapeutic Targets

The phenoxy-piperidine scaffold is versatile and has been explored for its activity at other CNS targets. While direct evidence for this compound is lacking, the following targets are worthy of investigation based on the pharmacology of related structures.

Serotonin Receptors

Derivatives of piperidine are known to interact with various serotonin (5-HT) receptors. For instance, certain piperidine-based compounds have shown high affinity for the 5-HT2A receptor, acting as inverse agonists with potential applications as antipsychotic agents. The structural similarities suggest that this compound could also exhibit affinity for serotonin receptors.

Sigma Receptors

Sigma receptors, particularly the sigma-1 subtype, are another potential target. Phenoxyalkylpiperidines have been developed as high-affinity sigma-1 receptor ligands. These receptors are implicated in a variety of CNS functions, and their modulation has therapeutic potential in neurodegenerative diseases and psychiatric disorders.

Experimental Protocols

The following is a generalized protocol for a key experiment used to determine the binding affinity of analogous compounds to the dopamine D4 receptor, based on the methodologies cited in the literature.[1]

Dopamine D4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

Cell membrane harvesting buffer (e.g., Tris-HCl with protease inhibitors).

-

Radioligand: [3H]N-methylspiperone.

-

Non-specific binding control: Haloperidol.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Test compound (this compound or its derivatives) at various concentrations.

-

Scintillation cocktail and vials.

-

Scintillation counter.

-

96-well filter plates.

Workflow Diagram:

Procedure:

-

Membrane Preparation: Harvest HEK293 cells expressing the human D4 receptor and prepare membrane fractions by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]N-methylspiperone, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a high concentration of a known D4 antagonist like haloperidol is used instead of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Directions

Future research should focus on:

-

In vitro profiling: Synthesizing and testing this compound in a panel of CNS receptor binding and functional assays, with a primary focus on the dopamine D4 receptor, and also including serotonin and sigma receptors.

-

Structure-Activity Relationship (SAR) studies: Exploring modifications to the piperidine and phenoxy rings to optimize potency, selectivity, and pharmacokinetic properties.

-

In vivo studies: Evaluating the efficacy of promising lead compounds in relevant animal models of CNS disorders.

This technical guide provides a foundational understanding of the potential therapeutic targets for this compound, offering a clear rationale for its further development as a CNS-active agent. The provided data and protocols should serve as a valuable resource for researchers in the field of drug discovery.

References

The Architectural Versatility of Piperidine: A Deep Dive into its Mechanisms of Action in Modern Therapeutics

For Immediate Release

[City, State] – [Date] – The piperidine scaffold, a ubiquitous heterocyclic amine, stands as a cornerstone in the edifice of modern pharmacology. Its presence in a vast array of clinically significant drugs underscores its remarkable versatility as a pharmacophore. This technical guide delves into the intricate mechanisms of action of piperidine-based compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their molecular interactions and therapeutic effects. By focusing on two exemplary drugs, Donepezil and Risperidone, this paper elucidates the diverse roles of the piperidine moiety in targeting distinct neurological pathways.

Introduction: The Piperidine Core in Drug Design

Piperidine, a six-membered heterocyclic amine, is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility.[1] These characteristics allow for the fine-tuning of a molecule's affinity and selectivity for its biological target. This guide will explore the mechanistic underpinnings of two piperidine-containing drugs that have made a profound impact on the treatment of Alzheimer's disease and schizophrenia, respectively: Donepezil and Risperidone.

Donepezil: A Reversible Inhibitor of Acetylcholinesterase for the Treatment of Alzheimer's Disease

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function.[2] The "cholinergic hypothesis" of Alzheimer's posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[3]

Mechanism of Action: Restoring Cholinergic Tone

Donepezil's primary mechanism of action is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[4] AChE is responsible for the hydrolysis of ACh in the synaptic cleft, thereby terminating its signaling.[5] By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh at cholinergic synapses, enhancing neurotransmission and improving cognitive function in patients with Alzheimer's.[6] Donepezil exhibits a mixed competitive and non-competitive inhibition of AChE, suggesting multiple binding interactions with the enzyme.[4]

Signaling Pathway

The inhibition of AChE by Donepezil leads to an accumulation of acetylcholine in the synaptic cleft. This elevated ACh level results in enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors, which are crucial for learning and memory processes.[2][5]

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of Donepezil as an AChE inhibitor has been quantified in numerous studies.

| Parameter | Value | Species/System | Reference |

| IC50 (AChE) | 6.7 nM | In vitro | [6] |

| IC50 (AChE) | 21 ± 0.001 µM | In vitro | [7] |

| Ki (AChE) | 56 nM | Electric eel | [8] |

| In vivo AChE Inhibition | 27% | Human cerebral cortex (5-10 mg/day) | [9] |

| In vivo AChE Inhibition | 31.5 ± 5.7% (max) | Rat plasma | [10] |

| Plasma IC50 | 37 ± 4.1 ng/ml | Monkey | [11] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the colorimetric method for determining AChE activity and its inhibition.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE in Assay Buffer.

-

Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCh) in deionized water.

-

Chromogen Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of Donepezil in the appropriate solvent (e.g., DMSO), then dilute further in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add Assay Buffer, DTNB solution, and the test compound (Donepezil) or vehicle control.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCh substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) from the linear portion of the absorbance versus time plot.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Risperidone: A Multi-Target Antagonist for the Management of Schizophrenia

Risperidone is an atypical antipsychotic medication effective in treating the positive and negative symptoms of schizophrenia.[12] Its therapeutic efficacy is attributed to its unique antagonism of multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[13]

Mechanism of Action: Modulating Dopaminergic and Serotonergic Pathways

The "dopamine hypothesis" of schizophrenia suggests that an overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of the disorder (e.g., hallucinations, delusions).[13] Risperidone acts as a potent antagonist at dopamine D2 receptors, thereby reducing dopaminergic neurotransmission in this pathway and alleviating positive symptoms.[12]

Furthermore, dysfunction in the serotonergic system is also implicated in schizophrenia. Risperidone exhibits a high affinity for and antagonism of serotonin 5-HT2A receptors.[14] This action is thought to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[15]

Signaling Pathways

Risperidone's antagonism of D2 and 5-HT2A receptors modulates distinct downstream signaling cascades. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[13] 5-HT2A receptors, also GPCRs, couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[13] By blocking these receptors, Risperidone prevents the signaling initiated by dopamine and serotonin, respectively.

Quantitative Data: Receptor Binding Affinity

The binding affinities of Risperidone for its primary targets have been well-characterized.

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 3.13 | [16] |

| Dopamine D2 | 3.2 | [14] |

| Serotonin 5-HT2A | 0.16 | [17] |

| Serotonin 5-HT2A | 0.2 | [14] |

| Alpha-1 Adrenergic | 0.8 | [17] |

| Histamine H1 | 2.23 | [17] |

| Alpha-2 Adrenergic | 7.54 | [17] |

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radioligand (e.g., [3H]raclopride for D2 or [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled competitor drug (Risperidone).

-

For determining non-specific binding, a separate set of tubes will contain a high concentration of a known potent unlabeled ligand for the target receptor.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

The IC50 value is determined from this curve.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion: The Enduring Legacy and Future of Piperidine-Based Therapeutics

The examples of Donepezil and Risperidone vividly illustrate the power of the piperidine scaffold in designing highly effective and specific drugs for complex neurological disorders. By understanding the intricate details of their mechanisms of action, from molecular interactions to their effects on signaling pathways, researchers can continue to leverage the unique properties of the piperidine core to develop the next generation of therapeutics with improved efficacy and safety profiles. This in-depth guide serves as a valuable resource for those dedicated to advancing the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. donepezil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 15. Dopamine D2 receptors labeled with [3H]raclopride in rat and rabbit brains. Equilibrium binding, kinetics, distribution and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding | Semantic Scholar [semanticscholar.org]

The Pivotal Role of 4-(2-(Trifluoromethoxy)phenoxy)piperidine in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – The 4-(2-(trifluoromethoxy)phenoxy)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a critical precursor for a diverse range of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, pharmacological significance, and application in the discovery of novel drugs, with a particular focus on its utility in developing potent and selective receptor modulators.

Introduction

The piperidine ring is a ubiquitous heterocyclic motif found in numerous FDA-approved drugs and natural products, valued for its favorable physicochemical properties and its ability to confer drug-like characteristics. The strategic incorporation of a 2-(trifluoromethoxy)phenoxy group at the 4-position of the piperidine core introduces unique electronic and lipophilic properties. The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group but offers enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile, including its ability to penetrate the blood-brain barrier. This makes the this compound scaffold particularly attractive for the development of central nervous system (CNS) active agents.

Synthesis of the Core Scaffold

The synthesis of this compound and its analogs is a critical first step in the drug discovery process. Several synthetic routes have been reported, often involving the coupling of a protected 4-hydroxypiperidine with a suitably substituted phenol. A general and robust method is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for the 4-(aryloxy)piperidine core.

Experimental Protocol: Synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine

A representative synthesis for a closely related analog, 4-[4-(trifluoromethoxy)phenoxy]piperidine, has been detailed and can be adapted for the 2-substituted isomer.[1]

-

Mesylation of N-protected 4-hydroxypiperidine: Ethyl 4-hydroxypiperidine-1-carboxylate is dissolved in toluene with triethylamine and cooled. Methanesulfonyl chloride is added dropwise, and the reaction is stirred.

-

Coupling with Phenol: 4-(Trifluoromethoxy)phenol, toluene, aqueous sodium hydroxide, and a phase-transfer catalyst (tetra-n-butyl ammonium chloride) are added to the reaction mixture. The mixture is heated to reflux.

-

Work-up and Isolation: After cooling, the aqueous layer is separated and discarded. The organic layer is washed with water.

-

Deprotection: Potassium hydroxide and ethanol are added to the organic layer, and the mixture is heated to reflux to remove the ethyl carbamate protecting group.

-

Final Work-up and Crystallization: The reaction mixture is cooled and concentrated. Toluene is added, and the organic layer is washed sequentially with water, brine, and aqueous ammonium chloride. The toluene solution is concentrated, and the residue is dissolved in a mixture of isopropanol, water, and aqueous sodium hydroxide. Upon cooling, the product crystallizes and is collected by filtration, washed with water, and dried.[1]

Application in Drug Discovery: A Case Study on Dopamine D4 Receptor Antagonists

While direct clinical candidates featuring the precise this compound scaffold are not prominently in the late-stage pipeline, closely related analogs have shown significant promise. A notable example is the development of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor (D4R) antagonists.[2][3] The D4 receptor is a G protein-coupled receptor implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4][5]

Dopamine D4 Receptor Signaling Pathway

Antagonists of the D4 receptor block the downstream signaling cascade initiated by dopamine. The D4 receptor is a D2-like receptor that couples to Gαi/o proteins.[1] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. D4 receptor antagonists prevent this inhibition, thereby modulating neuronal excitability and signaling.

Caption: Simplified signaling pathway of the Dopamine D4 receptor and the inhibitory action of an antagonist.

Structure-Activity Relationship (SAR) Studies

The development of D4R antagonists based on the 4-(phenoxymethyl)piperidine scaffold has involved extensive SAR studies to optimize potency and selectivity. The following tables summarize key findings from the study of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[2]

Table 1: SAR of the Phenoxy Moiety in 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives

| Compound | R (Phenoxy Substitution) | D4R Kᵢ (nM) |

| 8a | 4-Fluoro | 220 |

| 8b | 3,4-Difluoro | 5.5 |

| 8c | 3-Methyl | 13 |

| 8f | 3-Fluoro-4-methyl | 72 |

| 8g-k | Heterocyclic Ethers | 150 - 1,660 |

Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[2]

Table 2: SAR of the N-Substituent in 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives

| Compound | N-Substituent (Ar¹) | D4R Kᵢ (nM) |

| 9j | Imidazo[1,5-a]pyrimidin-3-yl (with 4-cyanophenoxy) | 1.7 |

| 9k | Imidazo[1,5-a]pyrimidin-3-yl (with 3,4-difluorophenoxy) | 2.7 |

| 9l | Imidazo[1,5-a]pyrimidin-3-yl (with 4-fluoro-3-methylphenoxy) | 6.5 |

| 9n | Imidazo[1,2-a]pyridin-2-yl (with 3,4-difluorophenoxy) | 46.8 |

| 9p | Imidazo[1,2-a]pyridin-2-yl (with 4-fluorophenoxy) | 73 |

Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[2]

These studies highlight that substitutions on the phenoxy ring and the nature of the nitrogen substituent on the piperidine ring are critical for high-affinity binding to the D4 receptor.

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from the this compound core is typically assessed using in vitro binding assays. A standard method for determining the binding affinity of a compound to its target receptor is the radioligand binding assay.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the D4 receptor.

Materials:

-

Membrane preparation from cells expressing the human dopamine D4 receptor.

-

Radioligand (e.g., [³H]N-methylspiperone).

-

Test compound (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[6]

-

Non-specific binding determinant (e.g., 10 µM haloperidol).

-

96-well plates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, non-specific determinant), and competitive binding (membranes, radioligand, and serial dilutions of the test compound).

-

Incubation: Add the membrane preparation, radioligand (at a concentration close to its Kₔ), and either buffer, non-specific determinant, or test compound to the appropriate wells. Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature with gentle agitation to reach equilibrium.[6]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For the competitive binding wells, determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Caption: Workflow for a typical radioligand binding assay.

Conclusion and Future Directions